PF-AKT400 is a potent, ATP-competitive inhibitor of the protein kinase B (AKT) family, with sub-nanomolar biochemical potency against AKT1 (PKBα). As a central node in the PI3K/AKT/mTOR pathway, AKT regulates critical cellular processes including proliferation, survival, and metabolism, making it a key target in oncology and metabolic disease research. PF-AKT400 is distinguished by its high selectivity for AKT over other related kinases, a crucial feature for researchers needing to isolate the effects of AKT inhibition from confounding off-target signaling events.
While numerous AKT inhibitors are available, they are not functionally interchangeable. Substitutes often present liabilities in selectivity, mechanism, or isoform bias that can compromise experimental outcomes. For example, inhibitors with poor selectivity against other AGC family kinases, such as PKA or ROCK, can produce misleading phenotypes not attributable to AKT inhibition alone. Furthermore, allosteric inhibitors like MK-2206, while highly selective, function via a different mechanism and may not be suitable for studies designed around ATP-competitive dynamics. Using a less-defined or poorly characterized inhibitor introduces variables that undermine reproducibility. PF-AKT400's specific, well-documented profile of potent, ATP-competitive inhibition with high selectivity provides a reliable baseline for targeted AKT pathway research, reducing the risk of costly, ambiguous results.
A primary procurement consideration for any kinase inhibitor is its selectivity against closely related kinases. PF-AKT400 demonstrates exceptional selectivity for AKT1 (PKBα) with a biochemical IC50 of 0.5 nM, compared to an IC50 of 450 nM for Protein Kinase A (PKA). This represents a 900-fold selectivity window, which is critical for ensuring that observed cellular effects are directly attributable to AKT inhibition and not confounded by the unintended inhibition of the PKA signaling pathway, a common off-target liability for less selective ATP-competitive inhibitors.
| Evidence Dimension | Biochemical Potency (IC50) |
| Target Compound Data | PF-AKT400 vs. AKT1 (PKBα): 0.5 nM |
| Comparator Or Baseline | PF-AKT400 vs. PKA: 450 nM |
| Quantified Difference | 900-fold higher potency against AKT1 than PKA |
| Conditions | Biochemical kinase assay. |
This high degree of selectivity minimizes the risk of data misinterpretation due to off-target effects, enhancing experimental reproducibility and the reliability of conclusions.
Beyond biochemical potency, a compound's value is determined by its ability to engage its target in a cellular context. PF-AKT400 effectively inhibits downstream AKT signaling in U87MG glioblastoma cells, a standard model with a PTEN-null background and hyperactivated AKT signaling. It demonstrated a cellular IC50 for inhibiting the phosphorylation of GSK-3α at 310 nM. This confirms the compound's cell permeability and its ability to inhibit the kinase in a complex intracellular environment at nanomolar concentrations, validating its utility for cell-based experiments.
| Evidence Dimension | Cellular IC50 (p-GSK-3α Inhibition) |
| Target Compound Data | 310 nM |
| Comparator Or Baseline | Baseline (untreated cells) |
| Quantified Difference | Effective inhibition at low nanomolar concentrations |
| Conditions | U87MG glioblastoma cells, measurement of phosphorylated GSK-3α. |
This evidence provides procurement confidence that PF-AKT400 is not just biochemically potent but is a proven tool for modulating the AKT pathway in live-cell cancer models.
For researchers needing to definitively attribute a cellular phenotype to AKT inhibition, PF-AKT400's high selectivity (e.g., 900-fold vs. PKA) is a critical advantage. It allows for the confident dissection of the PI3K/AKT pathway without the confounding influence of parallel signaling cascades, making it the right choice for mechanism-of-action and pathway validation studies.
PF-AKT400 is well-suited for studies using cancer cell models characterized by hyperactivated AKT signaling, such as PTEN-null U87MG cells. Its proven ability to enter cells and inhibit downstream targets like p-GSK-3α at nanomolar concentrations makes it a reliable tool for investigating AKT-dependency in these common and clinically relevant cancer contexts.